molecular formula C29H25NO3 B14231238 4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine CAS No. 521958-80-5

4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine

Katalognummer: B14231238
CAS-Nummer: 521958-80-5
Molekulargewicht: 435.5 g/mol
InChI-Schlüssel: YBXAETRMIXAYQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine is a complex organic compound that features a benzofuran moiety attached to a pyridine ring, which is further substituted with methoxy and methylphenyl groups

Vorbereitungsmethoden

The synthesis of 4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran moiety, which is then coupled with a pyridine derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine include other benzofuran derivatives and pyridine-based compounds. What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have been studied for their potential as CDK2 inhibitors .

Eigenschaften

CAS-Nummer

521958-80-5

Molekularformel

C29H25NO3

Molekulargewicht

435.5 g/mol

IUPAC-Name

4-(1-benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine

InChI

InChI=1S/C29H25NO3/c1-18-13-22(31-3)9-11-24(18)26-15-21(29-17-20-7-5-6-8-28(20)33-29)16-27(30-26)25-12-10-23(32-4)14-19(25)2/h5-17H,1-4H3

InChI-Schlüssel

YBXAETRMIXAYQK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=CC(=N2)C3=C(C=C(C=C3)OC)C)C4=CC5=CC=CC=C5O4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.